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Compound of Interest

Compound Name: Indoline-7-carbonitrile

Cat. No.: B147809

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Indoline-7-
carbonitrile (2,3-Dihydro-1H-indole-7-carbonitrile), a key intermediate in pharmaceutical
synthesis. Due to the limited availability of direct experimental spectra in public databases, this
guide presents predicted spectroscopic data based on the analysis of structurally related
compounds. It also includes comprehensive, generalized experimental protocols for Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are
applicable for the analysis of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Indoline-7-carbonitrile.
These predictions are derived from spectral data of similar structures, including indole-5-
carbonitrile and various substituted indolines.

Table 1: Predicted *H NMR Spectroscopic Data for Indoline-7-carbonitrile
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.2-74 d 1H H-4
~6.8-7.0 t 1H H-5
~6.7 - 6.9 d 1H H-6
~4.0 (broad s) S 1H N-H
~3.6 t 2H H-2
~3.1 t 2H H-3

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted 13C NMR Spectroscopic Data for Indoline-7-carbonitrile

Chemical Shift (8) ppm Carbon Type Assighment
~150 Quaternary C-7a

~133 Aromatic CH C-4

~128 Aromatic CH C-5

~120 Aromatic CH C-6

~118 Quaternary C-7

~117 Quaternary (CN) -CN

~100 Quaternary C-3a

~47 Aliphatic CH2 C-2

~30 Aliphatic CHz C-3

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for Indoline-7-carbonitrile
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Wavenumber (cm~?) Intensity Assignment

~3400 - 3300 Medium, Sharp N-H Stretch

~3100 - 3000 Medium Aromatic C-H Stretch
~2950 - 2850 Medium Aliphatic C-H Stretch
~2230 - 2210 Strong, Sharp C=N Stretch

~1600 - 1450 Medium to Strong Aromatic C=C Bending
~1300 - 1000 Medium C-N Stretch

Table 4: Predicted Mass Spectrometry Data for Indoline-7-carbonitrile

mlz lon Notes

144.07 [M]* Molecular lon

Molecular Formula: CoHsN2. Molecular Weight: 144.17 g/mol .[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above. These protocols can be adapted for the specific analysis of Indoline-7-
carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR

o Sample Preparation: Weigh approximately 5-10 mg of Indoline-7-carbonitrile and dissolve
it in approximately 0.7 mL of a deuterated solvent (e.g., CDCIls, DMSO-ds) in a clean, dry
NMR tube.[3] Ensure the sample is fully dissolved.

e Instrument Setup:
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o Place the NMR tube in the spectrometer's autosampler or manually insert it into the
magnet.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This can be done manually or
using automated shimming routines.[4]

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.[5]

o Due to the low natural abundance of 13C, a larger number of scans is required (e.g., 1024
or more) to obtain a good signal-to-noise ratio.[6]

o Arelaxation delay of 2-5 seconds is typically used to ensure full relaxation of quaternary
carbons.[6]

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Thin Film Method):

o Dissolve a small amount (1-2 mg) of Indoline-7-carbonitrile in a volatile organic solvent
(e.g., dichloromethane or acetone).[7][8]

o Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

o Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the
plate.[7]

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric and instrumental interferences.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o Data Analysis:

o lIdentify the characteristic absorption bands (in cm~1) and correlate them to the functional
groups present in the molecule.[9]

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of Indoline-7-carbonitrile (approximately 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.[10]

o Further dilute the stock solution to a final concentration of about 1-10 pg/mL.[10]

e Instrumentation and lonization:
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o Introduce the sample into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

o Utilize an appropriate ionization technique. Electron lonization (El) is a common method
for small, volatile molecules and typically shows extensive fragmentation.[11] Electrospray
lonization (ESI) is a softer ionization technique often used for less volatile or thermally
labile compounds and usually results in a prominent molecular ion peak.[12]

o Data Acquisition:

o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500
amu).

e Data Analysis:
o Identify the molecular ion peak ([M]* or [M+H]*) to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information. High-resolution mass
spectrometry (HRMS) can be used to determine the elemental composition.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Indoline-7-carbonitrile.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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